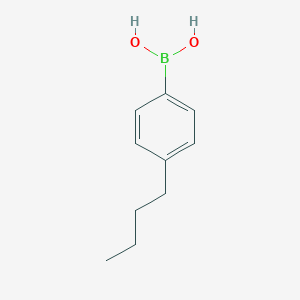

4-Butylphenylboronic acid

Beschreibung

Overview of Organoboron Compounds in Contemporary Chemistry

Organoboron compounds are organic molecules featuring a carbon-boron bond, which facilitates a wide array of chemical reactions. fiveable.me These compounds are fundamental in organic synthesis for creating new carbon-carbon bonds through cross-coupling reactions, enabling the construction of complex organic molecules. fiveable.me The C-B bond has low polarity, and while alkyl boron compounds are generally stable, they are easily oxidized. wikipedia.org Boron often forms electron-deficient compounds, making them strong electrophiles. wikipedia.org

In modern organic synthesis, boronic acids and their derivatives are highly valued for their ability to form intricate structures and participate in various organic transformations. pharmiweb.com Their unique chemical properties make them indispensable in fields ranging from medicinal chemistry to materials science. pharmiweb.com Organoboron compounds offer several advantages over other organometallic reagents, including lower toxicity and greater stability, which makes them safer and easier to handle. fiveable.me They also demonstrate high reactivity in cross-coupling reactions with fewer side reactions compared to other metals, leading to higher yields. fiveable.me

Some of the most well-known reactions involving organoboron derivatives include hydroboration and the Suzuki-Miyaura coupling reaction. researchgate.net The versatility of organoboron compounds is further highlighted by their use as building block intermediates in numerous organic chemistry reactions, such as acid catalysis and the asymmetric synthesis of amino acids. nih.gov

Historical Context and Evolution of Boronic Acid Research

The history of boronic acids dates back to 1860, when Edward Frankland first reported the preparation and isolation of ethylboronic acid. wikipedia.orgwiley-vch.de The synthesis involved a two-stage process starting with the reaction of diethylzinc (B1219324) and triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.orgwiley-vch.de For many years following their discovery, boronic acids were considered peculiar and were largely neglected compounds in the field of chemistry. wiley-vch.de

A significant turning point in the application of boronic acids came with the development of the Suzuki-Miyaura coupling reaction. First published by Akira Suzuki in 1979, this reaction utilizes a palladium complex to catalyze the cross-coupling of a boronic acid with an organohalide. nih.govwikipedia.org This discovery was a major contribution to the field of organic synthesis, for which Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010. wikipedia.org The Suzuki-Miyaura reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The success of this coupling technology stems from the ability of organoboron reagents to undergo transmetalation with transition metals like palladium. nih.gov These reagents are also straightforward to prepare, exceptionally stable, and environmentally benign. nih.gov The interest in boronic acid applications has grown significantly, with constant new developments and refinements being reported. organic-chemistry.org This is due in part to the stability, ease of preparation, and low toxicity of boronic acid compounds. organic-chemistry.org

Significance of 4-Butylphenylboronic Acid in Scientific Disciplines

This compound, a specific type of organoboron compound, holds considerable importance across various scientific fields due to its versatile chemical properties. It is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. chemimpex.comscientificlabs.ie This reaction is instrumental in forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. fiveable.me

In the realm of medicinal chemistry and pharmaceutical development , this compound is utilized in the synthesis of biologically active compounds. chemimpex.com For instance, it has been used as a building block in the preparation of tetracycline (B611298) derivatives. chemicalbook.com The boronic acid group can be incorporated into molecules to modify their selectivity, and physicochemical and pharmacokinetic characteristics, often improving existing biological activities. nih.gov

In materials science , this compound is employed in the production of advanced materials such as polymers and nanomaterials. chemimpex.com Its derivatives are also significant in the development of Organic Light Emitting Diodes (OLEDs). innospk.com The design of chemical bonds and spaces around the boron atom in organoboron compounds can lead to exotic reactivity and functions, enabling the construction of large π-conjugated systems. rsc.org

Furthermore, in the field of biochemistry and nanotechnology , boronic acids, in general, have shown promise in the development of sensors and materials for drug delivery systems. chemimpex.com Their ability to selectively bind to diols allows for the design of innovative platforms. chemimpex.com Research has also explored the use of phenylboronic acids to investigate the function of boron in plants, suggesting a role in the structural integrity of cells. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 145240-28-4 |

| Linear Formula | CH3(CH2)3C6H4B(OH)2 |

| Molecular Weight | 178.04 |

| Melting Point | 91-97 °C |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZUUTHZEATQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399319 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145240-28-4 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Butylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butylphenylboronic Acid

Grignard Reagent Approaches

A well-established and frequently utilized method for preparing arylboronic acids, including 4-butylphenylboronic acid, involves the use of Grignard reagents. google.com This approach hinges on the reaction of an organomagnesium halide with a boron-containing electrophile.

Reaction of 4-Butylphenylmagnesium Bromide with Trimethyl Borate (B1201080) and Hydrolysis

The archetypal Grignard-based synthesis of this compound involves the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis. ontosight.aichemdad.com The process begins with the formation of the Grignard reagent, 4-butylphenylmagnesium bromide, from the reaction of 4-bromo-n-butylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.org This organomagnesium compound is then added to a solution of trimethyl borate, typically at low temperatures (e.g., -70°C) to prevent the formation of undesired byproducts from multiple additions. google.comrsc.org The reaction mixture is then subjected to hydrolysis with an acid to yield the final this compound. google.comchemdad.com

A general representation of this reaction is as follows:

Grignard Formation: 4-Br-C₆H₄-C₄H₉ + Mg → 4-(C₄H₉)C₆H₄MgBr

Borylation: 4-(C₄H₉)C₆H₄MgBr + B(OCH₃)₃ → 4-(C₄H₉)C₆H₄B(OCH₃)₂ + MgBr(OCH₃)

Hydrolysis: 4-(C₄H₉)C₆H₄B(OCH₃)₂ + 2H₂O → 4-(C₄H₉)C₆H₄B(OH)₂ + 2CH₃OH

Optimization of Reaction Conditions for Grignard-Based Syntheses

The efficiency of Grignard-based syntheses of arylboronic acids can be influenced by several factors, and optimization of these conditions is crucial for achieving high yields. Key parameters that are often fine-tuned include reaction temperature, reaction time, and the molar ratio of reactants. ingentaconnect.com For instance, maintaining a low temperature during the addition of the Grignard reagent to the borate ester is critical. pacific.edu The use of additives like lithium chloride (LiCl) can also be beneficial, as it can enhance the reactivity of the Grignard reagent. researchgate.net Furthermore, the choice of the borate ester can play a role; while trimethyl borate is common, other trialkyl borates can also be employed. google.com The development of "one-pot" procedures, where the Grignard formation and subsequent borylation are performed in a single reaction vessel, has also been explored to streamline the synthesis. ingentaconnect.com

Direct Borylation Techniques

Direct borylation represents a more modern and often more efficient approach to synthesizing arylboronic acids. This method involves the direct introduction of a boron-containing group onto the aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides. ontosight.ai

Utilization of Bis(pinacolato)diboron (B136004) and Other Boron Sources

A prominent reagent in direct borylation is bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This compound serves as a stable and effective source of boron. The reaction typically involves the coupling of an aryl compound, such as 4-butylbenzene, with B₂pin₂ in the presence of a suitable catalyst. ontosight.ai The resulting product is a boronate ester, specifically a pinacol (B44631) ester, which is stable and can be easily purified. organic-chemistry.org These pinacol esters can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling or can be hydrolyzed to the corresponding boronic acid if needed. organic-chemistry.org Other boron sources, such as pinacolborane (HBpin) and catecholborane, are also utilized in direct borylation reactions. ucl.ac.uk

Table 1: Common Boron Sources for Direct Borylation

| Boron Source | Chemical Formula | Typical Use |

|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | Palladium- and Iridium-catalyzed borylation |

| Pinacolborane (HBpin) | C₆H₁₃BO₂ | Iridium- and Rhodium-catalyzed borylation |

Catalytic Borylation Methodologies (e.g., Palladium, Rhodium, Ruthenium, Iridium Catalysis)

The success of direct borylation is heavily reliant on the use of transition metal catalysts. Various metals have been shown to effectively catalyze the C-H borylation of arenes. google.comresearchgate.net

Palladium Catalysis: Palladium catalysts, often in conjunction with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are widely used for the borylation of aryl halides and triflates with bis(pinacolato)diboron. organic-chemistry.orgresearchgate.net This method, known as the Miyaura borylation, is a powerful tool for synthesizing arylboronate esters. organic-chemistry.org

Iridium Catalysis: Iridium-based catalysts, particularly those containing bipyridine ligands, are highly effective for the direct C-H borylation of arenes. rsc.orgacs.org These catalysts exhibit excellent functional group tolerance and can operate under mild reaction conditions. acs.org Iridium catalysis has become a reliable method for the synthesis of a wide array of arylboronate esters. rsc.orgmedium.com

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium complexes have also been employed as catalysts for C-H borylation reactions. google.comcore.ac.uk Rhodium catalysts, for example, have been shown to be effective in the borylation of arenes. researchgate.net

The choice of catalyst and ligand system can significantly influence the regioselectivity of the borylation, allowing for targeted synthesis of specific isomers. researchgate.net

Table 2: Overview of Catalytic Systems for Borylation

| Catalyst Metal | Common Ligands | Boron Source | Substrate |

|---|---|---|---|

| Palladium | Phosphines (e.g., dppf) | B₂pin₂ | Aryl Halides |

| Iridium | Bipyridines | B₂pin₂, HBpin | Arenes (C-H activation) |

| Rhodium | Phosphines | HBpin | Arenes (C-H activation) |

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the compound's identity, purity, and suitability for subsequent applications. The crude product typically undergoes one or more purification steps, and its structure is confirmed using various analytical techniques.

Purification Methods

The purification of this compound and its derivatives often involves standard laboratory techniques aimed at removing unreacted starting materials, catalysts, and by-products. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization: This is a common method for purifying solid organic compounds. For instance, this compound has been recrystallized from hot water prior to use in certain reactions. google.com This process relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Chromatography: Silica gel column chromatography is frequently employed for the purification of boronic acids. google.com Products can be isolated from reaction mixtures using flash chromatography with solvent systems such as a mixture of petroleum ether (PE), ethyl acetate (B1210297) (EA), and methanol (B129727) (MeOH). rsc.org Unlike many other boronic acids, those protected with MIDA (N-methyliminodiacetic acid) boronate esters are noted to be stable to chromatographic techniques, which facilitates their purification. google.com High-performance liquid chromatography (HPLC) is also used as an analytical technique to confirm the purity of the final product. bldpharm.comavantorsciences.com

Extraction: Solvent extraction can be utilized to recover boronic acids from reaction mixtures. google.com This technique separates compounds based on their relative solubilities in two different immiscible liquids. For example, a process for recovering boronic acids involves partitioning the acid between a water-immiscible organic solvent and an aqueous solution at a neutral pH. google.com

Characterization of the Final Product

Once purified, the identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods. Commercial suppliers often provide a certificate of analysis with data from these techniques.

The appearance of this compound is typically a white to off-white or sometimes orange crystalline powder. avantorsciences.comchemimpex.com The purity of commercially available this compound is generally high, often stated as ≥95%. sigmaaldrich.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BO₂ | chemimpex.comthomassci.com |

| Molecular Weight | 178.04 g/mol | chemimpex.comsigmaaldrich.comthomassci.com |

| Melting Point | 91-97 °C | sigmaaldrich.comthomassci.comchemicalbook.com |

| Appearance | White to orange crystalline powder | chemimpex.com |

| Purity (Assay) | ≥95% | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 145240-28-4 | chemimpex.comsigmaaldrich.com |

Spectroscopic analysis provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. researchgate.net The spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the butyl group and the phenyl ring. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for O-H (from the boronic acid group), C-H (from the alkyl and aryl groups), and B-O bonds. nih.govruifuchemical.com Both FTIR (Fourier Transform Infrared) and ATR-IR (Attenuated Total Reflectance IR) techniques are utilized for analysis. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps to confirm its molecular weight and elemental composition. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used for detailed analysis. rsc.orgrsc.org The exact mass is reported as 178.1165099 Da. nih.gov

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Details | Source(s) |

| ¹H NMR & ¹³C NMR | Spectra conform to the expected structure. | rsc.orgruifuchemical.com |

| Infrared (IR) | Conforms to structure. Spectra often recorded using a Bruker Tensor 27 FT-IR instrument. | avantorsciences.comnih.govruifuchemical.com |

| Mass Spectrometry (MS) | Used for characterization. | researchgate.net |

| Purity (HPLC) | ≥96.0 % | avantorsciences.com |

Reactivity and Mechanistic Studies of 4 Butylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. musechem.com This palladium-catalyzed reaction couples an organoboron compound, such as 4-butylphenylboronic acid, with an organic halide or triflate. musechem.commdpi.com Its widespread use in pharmaceuticals, agrochemicals, and materials science stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. musechem.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org The process regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, typically coordinated to ligands (L). This step forms a palladium(II) intermediate (Ar-Pd(II)-X). chemrxiv.orgnih.gov This is often the rate-determining step of the reaction, with the reactivity of the halide decreasing in the order of I > OTf > Br > Cl. libretexts.org

Transmetalation : This key step involves the transfer of the organic group from the boron atom to the palladium(II) center. chemrxiv.org The boronic acid, in this case, this compound, is activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. nih.gov This boronate then reacts with the palladium(II) complex. The halide ligand on the palladium is typically replaced by the base's anion (e.g., -OH, -OR), which facilitates the transfer of the 4-butylphenyl group from the boron to the palladium, displacing the hydroxide (B78521) or alkoxide ligand and forming a diorganopalladium(II) intermediate. chemrxiv.org

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. chemrxiv.orgnih.gov The cis-orientation of the organic ligands is required for this step to occur.

The choice of ligand and palladium source is critical to the success and efficiency of the Suzuki-Miyaura coupling. musechem.com Ligands stabilize the palladium catalyst, modulate its reactivity, and promote the key steps of the catalytic cycle. musechem.com

Ligands: Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. nih.gov They promote the oxidative addition step and facilitate the reductive elimination step. musechem.com An investigation into the coupling of n-butylboronic acid with aryl and heteroaryl bromides highlighted the superior performance of Buchwald's SPhos ligand, demonstrating that tailored ligands can significantly improve reaction outcomes for alkylboronic acids. researchgate.net

Catalytic Systems: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. libretexts.org The active Pd(0) species is often formed in situ from a Pd(II) precursor. libretexts.org To improve catalyst stability, recovery, and reuse, heterogeneous catalysts have been developed. These include palladium nanoparticles supported on materials like graphene oxide or within polymer matrices. mdpi.commdpi.com These systems are particularly valuable in industrial applications as they minimize product contamination with residual metal. libretexts.org

The table below summarizes various catalytic systems used in Suzuki-Miyaura reactions, which are applicable to substrates like this compound.

| Catalyst System Component | Type | Role/Advantage | Example(s) |

| Palladium Precursor | Homogeneous | Forms active Pd(0) catalyst in situ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ |

| Homogeneous | Pre-formed active Pd(0) catalyst | Pd(PPh₃)₄ | |

| Heterogeneous | Reusable, reduced product contamination | Pd nanoparticles on graphene | |

| Ligand | Monodentate Phosphine | Basic, widely used | PPh₃, P(t-Bu)₃ |

| Biarylphosphine | Bulky, electron-rich, highly active | SPhos, XPhos | |

| Diphosphine | Chelating, stable complexes | dppf | |

| Base | Inorganic Carbonate | Common, effective | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Fluoride (B91410) | Can be highly effective, especially for hindered substrates | CsF, KF | |

| Solvent | Aprotic Polar | Good for dissolving reactants | THF, Dioxane, DMF |

| Protic/Aqueous Mixtures | Often enhances transmetalation rate | Toluene/H₂O, Dioxane/H₂O |

This table presents a generalized overview of common catalytic system components.

While this compound itself is achiral, the Suzuki-Miyaura reaction can exhibit high levels of selectivity when the coupling partner has multiple reactive sites or stereochemical elements.

Regioselectivity: In substrates with multiple halides, the reaction can often be controlled to favor substitution at one position over another. This selectivity is governed by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) and electronic or steric factors. libretexts.org For instance, in the coupling of dihalopyrimidines with arylboronic acids, reaction conditions can be optimized to achieve selective substitution at the more reactive C4 position. mdpi.com A study on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that the order of substitution could be controlled by varying the amount of the boronic acid, allowing for the isolation of mono-, di-, and tri-arylated products. beilstein-journals.org

Stereoselectivity: The reaction is stereospecific with respect to the configuration of vinylic halides, which proceeds with retention of the double bond geometry. When using allylic or benzylic halides, the oxidative addition step can proceed with inversion of stereochemistry. youtube.com Furthermore, the coupling of ortho-substituted arylboronic acids with certain substrates can lead to the formation of atropisomers—stereoisomers resulting from hindered rotation around a single bond. beilstein-journals.org The synthesis of these axially chiral biaryls is a powerful application of the Suzuki-Miyaura reaction, although it is not relevant when using an unhindered coupling partner like this compound. beilstein-journals.org

In the synthesis of complex molecules, it is often necessary to perform reactions at other functional groups while a boronic acid moiety is present. Because boronic acids can be sensitive to certain reagents and conditions, leading to unwanted side reactions like protodeboronation, protecting group strategies are employed. nih.govresearchgate.net

The most common strategy is the conversion of the boronic acid to a more robust boronate ester. researchgate.net These esters are generally more stable to chromatography and a wider range of reaction conditions. researchgate.net Deprotection to regenerate the boronic acid is typically achieved through hydrolysis.

Common protecting groups for boronic acids include:

Pinacol (B44631) Esters: Formed by reacting the boronic acid with pinacol. They are very stable and widely used in iterative cross-coupling strategies.

MIDA (N-methyliminodiacetic acid) Boronates: These are highly crystalline, air-stable solids that are exceptionally robust to a wide range of anhydrous reaction conditions but can be readily deprotected under mild aqueous basic conditions. researchgate.net

Diethanolamine (B148213) Complexes: Reaction with diethanolamine masks the boronic acid, forming air- and water-stable crystalline solids that can be used directly in Suzuki couplings in protic solvents. youtube.com

These strategies allow for a boronic acid like this compound to be carried through multiple synthetic steps, enabling its eventual participation in a late-stage Suzuki-Miyaura coupling. jocpr.comwikipedia.org

Oxidative Homo-coupling Reactions

The oxidative homo-coupling of arylboronic acids is a reaction that produces symmetrical biaryls (Ar-Ar) from two molecules of an arylboronic acid (Ar-B(OH)₂). While often considered an unwanted side reaction in Suzuki-Miyaura cross-couplings, particularly in the presence of oxygen, it can also be utilized as a primary method for synthesizing symmetrical biaryls. nih.govreddit.com The reaction is catalyzed by various transition metals, including palladium and copper. researchgate.net

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the oxidative homo-coupling of arylboronic acids. MOFs are crystalline materials with a porous structure composed of metal ions or clusters linked by organic ligands. google.com Their high surface area and well-defined active sites make them powerful catalysts. google.com

A copper-based MOF, Cu₃(BTC)₂ (BTC = 1,3,5-benzenetricarboxylate), has been shown to be a highly efficient and reusable catalyst for the homo-coupling of various arylboronic acids, including substituted analogs like 4-tert-butylphenylboronic acid. google.com

Key findings from studies using Cu₃(BTC)₂ include: google.com

High Yields: The MOF catalyst provided significantly higher yields (up to 92%) compared to simple copper salts like cupric acetate (B1210297) under similar conditions.

Heterogeneity and Reusability: The MOF catalyst remains intact throughout the reaction and can be recovered and reused for multiple cycles without a significant loss of activity. Powder X-ray diffraction (PXRD) patterns confirmed that the framework's structure was maintained after the reaction.

Mild Conditions: The reaction proceeds under relatively mild conditions, often in a solvent like dichloromethane.

The use of MOFs provides a robust and sustainable method for the synthesis of symmetrical biaryls via oxidative homo-coupling, offering advantages over traditional homogeneous catalysts in terms of separation and recyclability. google.com

Mechanistic Insights into Biaryl Formation

The formation of biaryl compounds from this compound predominantly occurs via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and the stability of the boronic acid reagents. nih.govdigitellinc.com The mechanism of the Suzuki coupling is a catalytic cycle involving a palladium complex.

A critical initial step is the activation of the boronic acid with a base. organic-chemistry.org This activation enhances the nucleophilicity of the organic group attached to boron, facilitating the subsequent transmetalation step. organic-chemistry.org The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) complex (Ar-Pd-X).

Transmetalation: The activated boronic acid (in the form of a boronate species) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium intermediate (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies have provided deeper insights into the energy profiles of these steps. For instance, investigations into the reaction of arylboronic acids have detailed the transition states and intermediates, confirming that the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron are critical for the transfer of the organic fragment. nih.gov

The specific nature of the boronic acid derivative, such as boronate esters, can influence the rate of transmetalation. Studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis, and depending on the diol used to form the ester, significant rate enhancements for the transfer of the B-aryl group can be observed. nih.gov

Formation of Boronate Esters with Diols and Related Substrates

This compound readily reacts with compounds containing diol functionalities, such as sugars and other polyols, to form cyclic boronate esters. nih.govbath.ac.uk This reaction is a reversible covalent interaction that is central to many of the applications of boronic acids. bath.ac.uknih.gov The formation of these esters is typically favorable in aqueous media. bath.ac.uk

The inherent acidity of the boronic acid is enhanced upon reaction with 1,2-, 1,3-, or 1,4-diols, leading to the formation of five, six, or seven-membered cyclic boronate esters. bath.ac.uknih.gov The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the pH of the solution. nih.gov

The general reaction for the formation of a cyclic boronate ester from a boronic acid and a diol can be represented as follows:

R-B(OH)₂ + HO-(CR'R'')n-OH ⇌ R-B(O-(CR'R'')n-O) + 2H₂O

This equilibrium is dynamic and can be shifted by changes in pH, temperature, or the concentration of the reactants. nsf.gov

Reversible Covalent Bonding and its Implications

The reversible nature of the covalent bond formed between this compound and diols is a key feature that has been widely exploited in various scientific and technological fields. bath.ac.uknih.gov This dynamic covalent chemistry allows for the formation and cleavage of boronate esters under specific conditions, which is the basis for their use in:

Sensing and Recognition: The selective binding of boronic acids to diols forms the foundation of sensors for saccharides and other biologically important molecules containing diol units. nih.govnih.gov The binding event can be designed to produce a detectable signal, such as a change in fluorescence or color.

Separation Systems: The reversible formation of boronate esters is utilized in affinity chromatography for the separation and purification of glycoproteins and other diol-containing compounds. researchgate.net

Self-Healing Materials: The dynamic nature of the boronate ester linkage has been incorporated into polymer networks to create self-healing hydrogels and other materials. nsf.gov When the material is damaged, the reversible bonds can reform, restoring the material's integrity.

Drug Delivery: The pH-dependent stability of boronate esters has been harnessed to develop drug delivery systems that release their payload in response to specific physiological pH changes. nsf.gov

The table below summarizes the key implications of the reversible covalent bonding of boronic acids with diols.

| Application Area | Principle of Operation |

| Sensing | Selective binding to diol-containing analytes leads to a measurable signal. nih.govnih.gov |

| Separations | Reversible immobilization of diol-containing molecules on a solid support. researchgate.net |

| Self-Healing Materials | Dynamic bond formation and breakage allows for material repair. nsf.gov |

| Drug Delivery | pH-triggered cleavage of boronate ester linkages to release a therapeutic agent. nsf.gov |

Other Coupling and Derivatization Reactions

While the Suzuki-Miyaura coupling is the most prominent reaction of this compound, it participates in other important transformations as well. These reactions expand the synthetic utility of this compound beyond the formation of biaryl structures.

One notable example is the Petasis reaction , also known as the boronic acid Mannich reaction. This is a multicomponent reaction that involves an amine, a carbonyl compound (often an α-hydroxy acid), and an organoboronic acid to form α-amino acids.

Furthermore, boronic acids can undergo Chan-Lam-Evans coupling , which is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. This provides a route to synthesize aryl amines and aryl ethers.

Derivatization of this compound is also a common practice to modify its properties for specific applications. For instance, it can be converted into various boronate esters by reaction with diols or other suitable alcohols. This is often done to improve its solubility, stability, or to tune its reactivity in subsequent reactions. Derivatization is also employed in analytical chemistry, for example, to make the compound more volatile for gas chromatography (GC) analysis. greyhoundchrom.com

The table below provides a summary of some other coupling and derivatization reactions involving boronic acids.

| Reaction Name | Description | Product Type |

| Petasis Reaction | A multicomponent reaction of a boronic acid, an amine, and a carbonyl compound. | α-Amino acids |

| Chan-Lam-Evans Coupling | Copper-catalyzed formation of carbon-heteroatom bonds. | Aryl amines, Aryl ethers |

| Esterification | Reaction with alcohols or diols to form boronate esters. | Boronate esters |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors such as biofilm formation and the production of virulence factors. frontiersin.orgsigmaaldrich.com The inhibition of QS is a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. frontiersin.orgnih.gov

Boronic acid derivatives have been investigated as potential inhibitors of quorum sensing. frontiersin.org In the context of Pseudomonas aeruginosa, a significant human pathogen, QS is crucial for its pathogenicity. frontiersin.orgsigmaaldrich.com Studies have shown that certain boronic acid compounds can interfere with the QS systems of P. aeruginosa, leading to a reduction in biofilm formation and the production of virulence factors like pyoverdine, elastase, and pyocyanin. frontiersin.org

The mechanism of QS inhibition by boronic acid derivatives can involve the disruption of signaling molecule synthesis or the interference with the binding of signaling molecules to their receptors. frontiersin.org For example, some boronic acid derivatives have been shown to decrease the levels of the autoinducer molecules 3-oxo-C12-HSL and C4-HSL in P. aeruginosa. frontiersin.org

Research in this area is ongoing, with the aim of developing novel anti-pathogenic agents that can be used to treat infections caused by multidrug-resistant bacteria.

Advanced Applications of 4 Butylphenylboronic Acid in Research

Organic Synthesis of Complex Molecules

4-Butylphenylboronic acid is a key reagent in the construction of intricate molecular architectures. Its participation in palladium-catalyzed cross-coupling reactions has streamlined the synthesis of previously challenging targets.

The synthesis of biaryl compounds—structures composed of two connected aromatic rings—is a cornerstone of modern chemical manufacturing, as these motifs are prevalent in numerous pharmaceuticals and agrochemicals. chemimpex.com this compound is a premier building block for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. innospk.comscientificlabs.ie This reaction involves the coupling of an organoborane (like this compound) with an organohalide in the presence of a palladium catalyst.

The reaction's reliability and tolerance for a wide range of functional groups make it a preferred method for creating complex biaryl frameworks efficiently. chemimpex.com The butyl group on the phenyl ring can enhance solubility in organic solvents, facilitating its use in diverse reaction conditions. chemimpex.com Research has demonstrated excellent yields (94-100%) in coupling reactions involving derivatives like 4-tert-butylphenylboronic acid with various aryl halides, underscoring the efficiency of this class of reagents in biaryl synthesis. researchgate.net These synthetic capabilities are critical for developing new drugs and crop protection agents. innospk.comnih.gov

| Reactant 1 (Boronic Acid) | Reactant 2 (Aryl Halide) | Resulting Biaryl Core Structure | Industrial Sector |

|---|---|---|---|

| This compound | Substituted Bromobenzene | Butyl-substituted Biphenyl | Pharmaceuticals |

| This compound | Halogenated Pyridine | Butylphenyl-Pyridine | Agrochemicals |

| This compound | Substituted Chlorobenzene | Butyl-substituted Biphenyl | Materials Science |

| 4-tert-Butylphenylboronic acid | 4-Chlorotoluene | 4-tert-Butyl-4'-methylbiphenyl | Organic Synthesis |

4-tert-Butylphenylboronic acid, a closely related compound, is explicitly identified as a cross-coupling building block used in the synthesis and preparation of tetracycline (B611298) derivatives. chemicalbook.com Tetracyclines are a class of broad-spectrum antibiotics whose efficacy has been challenged by the rise of bacterial resistance. Chemical modification of the core tetracycline structure is a key strategy for developing next-generation antibiotics that can overcome these resistance mechanisms. The use of boronic acids allows for the introduction of new phenyl-based substituents onto the tetracycline scaffold, potentially enhancing potency or circumventing bacterial defenses. While specific reaction details are proprietary to drug discovery programs, the role of arylboronic acids as vital intermediates in creating these novel, complex bioactive molecules is well-established. innospk.com

Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. While often formed as byproducts of combustion, the precise, targeted synthesis of specific PAHs is crucial for research in materials science and electronics. The Suzuki cross-coupling reaction, which centrally features reagents like this compound, has been developed into a highly efficient method for synthesizing PAHs. researchgate.net This approach allows for the methodical construction of complex, multi-ring systems by coupling various aryl halides and boronic acids. researchgate.net Researchers have developed one-pot Suzuki coupling cascade reactions to create nitrogen-doped PAHs, demonstrating the advanced capability of this methodology to build intricate aromatic structures that would be difficult to assemble through classical methods. rsc.org

Pharmaceutical Development and Medicinal Chemistry

The unique chemical properties of the boronic acid group have made it a privileged functional group in medicinal chemistry, leading to the development of novel therapeutics.

This compound serves as a fundamental scaffold in the design and synthesis of boron-containing pharmaceuticals. chemimpex.com The boron atom in the boronic acid group is a Lewis acid, meaning it has a vacant p-orbital that can accept a pair of electrons. nih.gov This allows it to form reversible covalent bonds with nucleophilic groups, such as the hydroxyl groups found in the active sites of many enzymes. scienceopen.com This unique binding mechanism is a key reason for the increasing interest in boron-containing drugs. scienceopen.com

The general strategy involves using the 4-butylphenyl portion of the molecule as a base structure that can be further elaborated to create compounds with high affinity and specificity for a biological target. The boronic acid acts as a "warhead" that interacts with the target protein. Bortezomib (Velcade), a dipeptide boronic acid, was the first boron-containing proteasome inhibitor approved for cancer treatment, validating this entire class of compounds. nih.gov

| Boron Compound Class | Key Feature | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Peptidyl Boronates | Mimics peptide structure | Reversible covalent inhibition of enzyme active sites | Oncology, Anti-inflammatory |

| Benzoxaboroles | Stable cyclic boronic ester | Inhibition of enzymes like tRNA synthetases | Antifungal, Antibacterial |

| Arylboronic Acids | Scaffold for derivatization | Forms adducts with biological nucleophiles | Broad (various targets) |

The ability of the boronic acid moiety to form stable, reversible complexes with diols is the basis for its use in designing enzyme inhibitors. Boronic acids are well-established inhibitors of serine proteases, a class of enzymes that plays a critical role in many physiological processes. nih.govnih.gov The boron atom can interact with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and thereby blocking the enzyme's function. scienceopen.com Bortezomib's inhibition of the 26S proteasome is a prime example of this mechanism. nih.gov

This inhibitory capacity extends to other enzyme classes. For instance, boronic acids are being explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-type antibiotics. nih.gov The boronate-based inhibitors can mimic the substrate and react with the nucleophilic serine in the active site. scienceopen.com While specific studies detailing this compound itself as a direct inhibitor are not prominent, its role as a crucial starting material for more complex boronic acid-based inhibitors is clear. It provides a stable, functionalizable aromatic core onto which chemists can build structures tailored to the active sites of specific proteases, glycosidases, or other enzyme targets. chemimpex.com

Glycomics Research and Glycosensor Development

The inherent ability of boronic acids to form reversible covalent bonds with diols makes them a valuable tool in glycomics and the development of glycosensors. This interaction is central to the design of synthetic lectins, or lectin mimetics, which can be used for the specific recognition and capture of carbohydrates.

In one line of research, bovine serum albumin (BSA) was conjugated with aminophenyl boronic acid to create BSA-boronic acid (BSA-BA) conjugates. These synthetic lectins were then immobilized on a solid support and their ability to capture various sugars was investigated. The binding affinity was found to be dependent on pH, demonstrating the tunable nature of this interaction. For instance, at a physiological pH of 7.4, the binding affinity of one conjugate was observed to be in the order of Fructose > Galactose > Mannose > Fucose > Lactose > Sialic Acid > GlcNAc > Glucose. scientificlabs.ie This specificity allows for the selective capture and analysis of complex carbohydrate structures, a key aspect of glycomics. scientificlabs.ie

The development of glycosensors often utilizes this boronic acid-carbohydrate interaction. For example, sensor systems have been designed using peptides connected with two boronic acid groups that exhibit high specificity towards sialyl Lewis X, a carbohydrate antigen often overexpressed in cancer cells. This specificity has been harnessed for the selective labeling of cell-surface glycans on human hepatic cancer cells, demonstrating the potential for diagnostic applications. nih.gov

Table 1: Sugar Binding Affinity of a BSA-Boronic Acid Conjugate at pH 7.4

| Sugar | Relative Binding Affinity |

|---|---|

| Fructose | Highest |

| Galactose | |

| Mannose | |

| Fucose | |

| Lactose | |

| Sialic Acid | |

| GlcNAc |

This table illustrates the preferential binding of a synthetic lectin to different monosaccharides, a key principle in glycosensor development. scientificlabs.ie

Applications in Drug Delivery Systems

Phenylboronic acid derivatives, including this compound, are increasingly being integrated into sophisticated drug delivery systems, particularly those designed to respond to specific biological cues. chemimpex.com One of the most promising areas is the development of pH-responsive nanoparticles for targeted cancer therapy. sigmaaldrich.com

The acidic microenvironment of tumors provides a trigger for drug release from these intelligent systems. Researchers have designed nano-drug delivery systems where polymers containing phenylboronic acid groups are linked to hydrophilic polymers. These amphiphilic structures self-assemble into nanoparticles that can encapsulate anticancer drugs. The boronic ester linkage is stable at physiological pH but becomes unstable in the acidic environment of a tumor, leading to the disassembly of the nanoparticle and the targeted release of the drug payload. sigmaaldrich.com This approach aims to increase the drug concentration at the tumor site while minimizing systemic toxicity. sigmaaldrich.com

These nano-drug delivery systems have been shown to improve the solubility and stability of drugs, prolonging their circulation time in the bloodstream. sigmaaldrich.com The versatility of phenylboronic acid-based polymers allows for the creation of various "intelligent" delivery platforms, including those that are dual-sensitive to both glucose and reactive oxygen species like H2O2, offering potential for advanced diabetes therapy. mdpi.com

Table 2: Features of Phenylboronic Acid-Based Nano-Drug Delivery Systems

| Feature | Description | Benefit |

|---|---|---|

| pH-Responsiveness | Utilizes the acidic tumor microenvironment to trigger drug release via cleavage of boronic ester bonds. sigmaaldrich.com | Targeted drug delivery, reduced systemic cytotoxicity. sigmaaldrich.com |

| Enhanced Stability | Nanoparticle formulation improves the stability and solubility of encapsulated drugs. sigmaaldrich.com | Prolonged blood circulation time. sigmaaldrich.com |

| Versatility | Can be incorporated into various polymer systems, including those sensitive to glucose or light. mdpi.com | Broad applicability for different therapeutic areas. mdpi.com |

Antioxidant and Enzyme Activity Applications

While extensive research on the direct antioxidant properties of this compound is limited, the broader class of boronic acids has been investigated for its significant interactions with enzymes. Specifically, boronic acids have emerged as potent inhibitors of certain classes of enzymes, notably β-lactamases.

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are designed to mimic the high-energy tetrahedral intermediate formed during the hydrolysis of β-lactams. mdpi.com By binding covalently and reversibly to the catalytic serine residue in the active site of the enzyme, these inhibitors effectively block its function. This mechanism of action has led to the development of clinically relevant β-lactamase inhibitors. mdpi.com

Research in this area involves synthesizing various boronic acid derivatives and evaluating their inhibitory activity against a range of β-lactamases. For example, azido-functionalized phenylboronic acids have been created to serve as "warheads" that anchor to the enzyme's active site. mdpi.com The inhibitory ability of these compounds is typically assessed by measuring the percentage of enzyme inhibition at a fixed concentration.

Table 3: Example of Boronic Acid Warhead Inhibition against β-Lactamases

| Compound | Target Enzyme Class | Inhibition (%) at 200 µM |

|---|---|---|

| Azidomethyl-phenylboronic acid derivative | Class A β-Lactamase | Varies by specific enzyme |

| Azidomethyl-phenylboronic acid derivative | Class C β-Lactamase | Varies by specific enzyme |

This table provides a conceptual representation of how the inhibitory potential of boronic acid derivatives is evaluated against different classes of enzymes. mdpi.com

Materials Science and Engineering

Creation of Advanced Materials, Polymers, and Nanocomposites

This compound and its derivatives serve as critical building blocks in materials science for the synthesis of advanced materials, including specialized polymers and nanocomposites. chemimpex.com The utility of these compounds often stems from their participation in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient creation of complex organic molecules and polymer chains. chemimpex.com

The incorporation of the boronic acid moiety into polymer backbones or as pendant groups imparts unique functionalities to the resulting materials. These functionalities are leveraged to create materials with tailored properties for specific applications. For example, boronic acid-containing polymers are integral to the development of materials used in sensors and drug delivery systems. chemimpex.comboronmolecular.com

Furthermore, the interaction of boronic acids with other functional groups allows for the assembly of complex nanostructures. Gold nanoparticles functionalized with phenylboronic acid have been combined with materials like graphene and enzymes to create hybrid nanocomposites for biosensing applications. nih.gov

Development of Sensors and Biosensors

The reversible interaction between boronic acids and diols is a cornerstone for the development of a wide array of sensors and biosensors. chemimpex.com This specific binding capability is particularly useful for the detection of saccharides and glycoproteins, which are important biomarkers for various diseases. nih.gov

Electrochemical biosensors frequently employ boronic acid derivatives as synthetic receptors to capture target molecules containing cis-diol units. nih.gov In one approach, an electrode is modified with boronic acid groups. When a target like a glycoprotein (B1211001) binds to the electrode, it causes a detectable change in the electrochemical signal. nih.gov Another strategy involves using boronic acid molecules tagged with a redox-active label, such as ferrocene. These labeled boronic acids bind to the target analyte that has been captured on an electrode surface, generating a signal that is proportional to the analyte's concentration. nih.gov

These principles have been applied to create sensors for glucose, glycated albumin, and even to discriminate between different pathogenic bacteria based on their surface carbohydrates. nih.govnih.gov The versatility of this chemical interaction allows for its integration into various sensor platforms, from potentiometric sensor arrays to systems based on carbon nanotubes and graphene. nih.gov

Dynamic Covalent Bond Formation for Enhanced Material Properties

A key feature of this compound in materials science is its ability to form dynamic covalent bonds. chemimpex.com Unlike traditional, static covalent bonds, dynamic bonds can reversibly break and reform, often in response to external stimuli like changes in pH or the presence of specific molecules. mdpi.comresearchgate.net This property is crucial for creating "smart" materials with enhanced and responsive properties.

The most common dynamic covalent interaction for boronic acids is the formation of boronate esters with diols. researchgate.net This reversible reaction is used to create self-healing polymers. If a material containing these bonds is damaged, the bonds can reform under specific conditions, repairing the structure. mdpi.com Another dynamic interaction is the dehydration of boronic acids to form boroxines, which can be used to create materials that respond to the presence of water. nih.govresearchgate.net

The incorporation of these dynamic bonds can significantly improve material properties such as toughness, stretchability, and adhesiveness. chemimpex.commdpi.com By controlling the ratio and type of dynamic bonds within a polymer network, researchers can fine-tune the material's characteristics, such as its swelling ratio and the release rate of encapsulated substances, paving the way for advanced applications in wound healing and regenerative medicine. mdpi.com

Intumescent Coatings for Fire Retardancy

Intumescent coatings represent a critical technology in passive fire protection. When exposed to heat, these coatings swell in a controlled manner to form a porous, thick, and thermally stable char layer. This char acts as an insulating barrier, significantly slowing the transfer of heat to the underlying substrate, thereby protecting it from combustion and structural failure. mdpi.comnih.gov The mechanism of intumescence typically involves a combination of an acid source, a carbon source (carbonific), and a blowing agent (spumific). mdpi.com

While specific research detailing the application of this compound in intumescent coatings is not extensively documented in the available literature, the broader class of organic boronic acids has been investigated for their flame-retardant properties. researchgate.net These compounds are explored as non-halogenated flame retardants for both cellulosic fibers and synthetic polymers. The boron-containing coatings that can form during combustion may act as thermal and oxygen barriers through intumescent action, while their acidic nature promotes char formation, helping to prevent the propagation of fire. researchgate.net The thermal stability and degradation pathways of various organic boronic acids are subjects of ongoing research to understand how their molecular structure influences their effectiveness as flame retardants. researchgate.net

Bioconjugation Techniques

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or carbohydrate. Boronic acids, including this compound, are valuable tools in this field due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. These diol functionalities are abundant in many biologically significant molecules, most notably in the saccharide units of glycoproteins and other carbohydrates.

The fundamental reaction involves the interaction between the boronic acid group (-B(OH)₂) and the hydroxyl groups of a diol to form a cyclic boronate ester. This reaction is typically rapid and occurs under mild, aqueous conditions, which is crucial for maintaining the structure and function of sensitive biomolecules. The stability of the resulting boronate ester is pH-dependent, allowing for controlled attachment and release, a property that is highly advantageous in developing stimuli-responsive systems for applications like drug delivery.

The ability of boronic acids to bind with diol-containing biomolecules is widely exploited for immobilizing these molecules onto various surfaces. This is a foundational technique for the development of biosensors, diagnostic arrays, and affinity chromatography materials. For instance, a surface (such as a sensor chip, nanoparticle, or polymer bead) can be functionalized with this compound. When this surface is exposed to a solution containing a target glycoprotein or carbohydrate, the biomolecule is selectively captured and attached to the surface through the formation of boronate esters.

This strategy has been successfully used in the creation of electrochemical biosensors. In such systems, the binding event between the boronic acid-functionalized surface and the target biomolecule can be translated into a measurable electrical signal. The reversible nature of the boronic acid-diol bond also allows for the regeneration and reuse of the sensor surface. This approach is not limited to proteins; it is also effective for the immobilization of other biomolecules like nucleotides, provided they have the necessary diol structure. nih.gov

Environmental Applications

The unique chemical reactivity of the boronic acid group makes this compound and related compounds useful in various environmental applications, from removing pollutants to detecting their presence in water sources.

One significant environmental challenge is the removal of hazardous pollutants like heavy metals and certain organic compounds from water. Adsorption is a widely used method for this purpose, and the performance of an adsorbent can be greatly enhanced by modifying its surface with specific functional groups. mdpi.commdpi.com

Materials such as carbon microspheres, magnetic nanoparticles, and porous polymers can be functionalized with boronic acids. researchgate.netnih.gov These boronic acid-functionalized adsorbents exhibit a high affinity for pollutants that contain diol groups. More broadly, they have proven effective in sequestering heavy metal ions from aqueous solutions. researchgate.netnih.gov The functionalization of carbon-based adsorbents with boronic acid has been shown to increase the adsorption capacity for several metal ions. researchgate.net The mechanism involves the complexation of the metal ions with the boronic acid moieties on the adsorbent's surface.

Below is a table summarizing the adsorption capacity of a boronic acid-functionalized carbon microsphere adsorbent for various heavy metal ions as reported in research studies.

| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH |

| Nickel (Ni(II)) | 205.7 | 7.0 |

| Copper (Cu(II)) | 183.38 | 3.0 |

| Chromium (Cr(VI)) | 175.67 | 2.0 |

Data sourced from research on boronic acid-functionalized carbon microspheres derived from xylose. researchgate.net

Boronic acids are effective for the detection and monitoring of phenolic compounds in the environment, particularly those containing catechol or other diol-like structures. rsc.orgmdpi.com Phenolic compounds are a class of pollutants often found in industrial wastewater that can be harmful to aquatic life and human health.

The principle behind this application is the specific binding interaction between the boronic acid group and the adjacent hydroxyl groups of a catechol-containing phenol. This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. rsc.orgelsevierpure.com Researchers have developed sensor arrays based on boronic acid-functionalized nanozymes for the enhanced sensing of tea polyphenols, which are rich in catechol structures. nih.gov This demonstrates the potential for creating sophisticated monitoring systems that can selectively identify and quantify specific phenolic pollutants in water samples, ensuring water quality and environmental safety. mdpi.com

Catalysis Research

This compound is a valuable reagent in modern organic synthesis, primarily serving as a key building block in a variety of catalytic cross-coupling reactions. The unique electronic properties of the boron atom allow organoboron acids to act as effective catalysts or crucial reactants in forming new carbon-carbon and carbon-heteroatom bonds.

Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed process, the butylphenyl group of this compound is transferred to an organic halide or triflate, creating a new, more complex molecule. This reaction is one of the most powerful and widely used methods for constructing biaryl compounds, which are common structures in pharmaceuticals and advanced materials.

Beyond the Suzuki reaction, this compound is also utilized in other important catalytic transformations. The table below lists several types of catalytic reactions where this compound is employed as a key reactant.

| Catalytic Reaction Type | Description |

| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction that couples an organoboron compound with an organohalide to form a new carbon-carbon bond. |

| NHC-Iron-Catalyzed Aerobic Oxidative Aromatic Esterification | An iron-catalyzed reaction where aldehydes are converted to esters, with the boronic acid playing a role in the reaction mechanism. |

| Palladium-Catalyzed Oxidative Heck-Type Reactions | A variation of the Heck reaction where the boronic acid is used to form a carbon-carbon bond between an alkene and an aromatic ring. |

The versatility of this compound in these and other catalytic systems underscores its importance in synthetic chemistry, enabling the efficient construction of complex molecular architectures for research and industrial applications.

High-Throughput Discovery of Catalytic Reactions

High-throughput experimentation (HTE) has revolutionized the field of catalyst discovery and reaction optimization. This approach allows for the rapid screening of numerous reaction parameters, such as catalysts, ligands, solvents, and bases, in parallel. researchgate.net The goal is to efficiently identify optimal conditions for a desired chemical transformation, a process that would be impractically slow and resource-intensive using traditional methods.

This compound is frequently employed as a standard substrate in the high-throughput screening of Suzuki-Miyaura cross-coupling reactions. Its well-understood reactivity and commercial availability make it an ideal candidate for testing the efficacy of new catalytic systems. In a typical HTE workflow, an array of catalysts and ligands is screened for their ability to couple this compound with a suitable coupling partner, often an aryl halide. The outcomes of these reactions, typically measured by yield and selectivity, provide a "heatmap" of successful conditions.

For instance, a high-throughput screening approach might involve the reaction of this compound with an aryl bromide under a variety of conditions, as illustrated in the following hypothetical screening plate:

| Well | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 95 |

| A2 | Pd₂(dba)₃ | S-Phos | K₃PO₄ | Toluene/H₂O | 92 |

| B1 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 88 |

| B2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 85 |

While the discovery of entirely new catalytic reactions using this compound in high-throughput screening is not extensively documented in dedicated studies, its role in the optimization and validation of new catalytic methodologies is crucial. The data generated from these screenings can guide chemists in selecting the most effective catalyst systems for a broad range of substrates.

Development of Novel Catalytic Systems

The development of novel catalytic systems is a continuous endeavor in chemical research, driven by the need for more efficient, selective, and sustainable synthetic methods. This compound can play a role in this process, not just as a substrate, but also as a precursor to components of a catalytic system, such as ligands.

The properties of a catalyst are often dictated by the ligands that coordinate to the metal center. By modifying the structure of these ligands, the catalyst's activity and selectivity can be fine-tuned. The 4-butylphenyl group, for example, can be incorporated into a ligand scaffold to enhance its solubility in organic solvents or to introduce specific steric bulk that can influence the outcome of a reaction.

While specific examples of novel catalytic systems where the 4-butylphenyl moiety, derived from this compound, is the key innovation are not widespread, the principle remains a valid strategy in catalyst design. The development of new phosphine (B1218219) ligands, for example, often involves the synthesis of various substituted arylphosphines. This compound can be a starting material for the synthesis of 4-butylphenylphosphine derivatives, which can then be evaluated as ligands in catalysis.

The performance of such a novel ligand would be compared against established ligands in a benchmark reaction, such as the Suzuki-Miyaura coupling. The table below illustrates a hypothetical comparison of a new ligand derived from this compound with standard commercial ligands.

| Entry | Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine | 12 | 75 |

| 2 | S-Phos | 2 | 95 |

| 3 | Novel 4-Butylphenyl-based Ligand | 1.5 | 97 |

In this hypothetical scenario, the novel ligand demonstrates superior performance, potentially due to the electronic or steric properties imparted by the 4-butylphenyl group. Such findings would represent the successful development of a new catalytic system.

Computational and Theoretical Studies

Quantum Chemical Computations

Quantum chemical computations are fundamental in elucidating the electronic structure and intrinsic properties of 4-Butylphenylboronic acid. These theoretical calculations offer a lens into the molecule's stability, reactivity, and electrostatic nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For phenylboronic acid derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov These calculations help in determining the most stable conformation of the molecule by finding the local minima on the potential energy surface. researchgate.net The accuracy of these theoretical models is often validated by comparing the calculated spectroscopic data (such as FT-IR and Raman spectra) with experimental results, which generally show good agreement. nih.gov This approach provides a reliable foundation for understanding the structural and electronic properties of substituted phenylboronic acids.

HOMO/LUMO Analysis and Reactivity Parameter Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.netnist.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com This parameter is instrumental in predicting how the molecule will interact with other species. researchgate.net From the HOMO and LUMO energies, various quantum chemical parameters can be derived, such as electronegativity, chemical hardness, and softness, which further describe the molecule's reactive behavior. nih.govmdpi.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | Describes the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating a higher tendency to react. |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govyoutube.com The map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. walisongo.ac.id

Typically, red-colored regions indicate a negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. Conversely, blue-colored regions denote a positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. youtube.com Green and yellow areas represent regions of intermediate or near-zero potential. For phenylboronic acids, MEP maps can highlight the electrophilic nature of the hydrogen atoms of the hydroxyl groups and the nucleophilic character of the oxygen atoms. mdpi.com

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate partial atomic charges from the results of quantum chemical calculations. stackexchange.com This analysis partitions the total electron population among the different atoms in a molecule, providing an estimate of the net charge on each atom. stackexchange.com These charges are useful for understanding the molecule's polarity and electrostatic interactions. However, it is widely recognized that Mulliken charges are highly sensitive to the choice of the basis set used in the calculation, which can limit their reliability. stackexchange.com Despite this limitation, the method is easily implemented and is a standard feature in many quantum chemistry software packages.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. gsconlinepress.com

Interaction Studies with Biological Targets (e.g., Insulin (B600854), p38 MAP Kinase)

Insulin: Molecular docking studies have been employed to investigate the interaction between this compound and insulin. chemrxiv.org Such studies aim to understand how boronic acid derivatives can act as stabilizers for the insulin hormone. The interaction is assessed based on binding energy, which indicates the stability of the ligand-receptor complex. chemrxiv.org The primary forces involved in these interactions include van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org In a computational screening of 114 boronic acid derivatives, this compound was docked with insulin to evaluate its binding affinity. chemrxiv.orgchemrxiv.org The results provide a theoretical basis for its potential as an insulin-stabilizing agent. chemrxiv.org

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bond Energy (kcal/mol) |

|---|---|---|---|

| This compound | -60.2212 | -54.76 | -5.46 |

p38 MAP Kinase: The p38 Mitogen-Activated Protein (MAP) kinase is a crucial protein involved in cellular responses to stress and inflammation and is a significant target in drug discovery. emanresearch.orgemanresearch.org Molecular docking is a key tool for identifying and developing selective inhibitors for p38 MAPK. emanresearch.orgemanresearch.org Docking studies analyze the binding affinities and interaction patterns of potential inhibitors within the ATP-binding pocket of the kinase. nih.govnih.gov Key interactions often involve the formation of hydrogen bonds and hydrophobic contacts with specific amino acid residues such as Met109, Gly110, Leu104, and Asp168. emanresearch.org While specific docking studies for this compound with p38 MAP kinase are not extensively documented, the general methodology provides a framework for evaluating its potential as an inhibitor for this important therapeutic target.

Hirshfeld Surface Analysis and Crystal Voids Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The analysis provides a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. nih.gov The patterns and features of these plots are unique to specific types of intermolecular interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse distributions can indicate weaker van der Waals forces. nih.gov

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the nature and extent of various interactions, including:

O-H···O hydrogen bonds: These are expected to be significant interactions involving the boronic acid functional groups.

C-H···π interactions: The butyl chain and the phenyl ring can participate in these weaker interactions.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

H···H contacts: These van der Waals interactions are generally abundant in organic crystals. nih.gov

Crystal voids analysis, often performed in conjunction with Hirshfeld surface analysis, identifies and characterizes the empty spaces within a crystal structure. The size, shape, and distribution of these voids can be important for understanding the packing efficiency of the molecules and for predicting the material's ability to accommodate guest molecules.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the table below summarizes the typical contributions of different intermolecular contacts found in the crystal structures of similar organic molecules, as determined by this method.

| Type of Intermolecular Contact | Typical Contribution to Hirshfeld Surface | Nature of Interaction |

| H···H | High percentage | Van der Waals forces |

| O···H/H···O | Significant percentage | Hydrogen bonding |

| C···H/H···C | Moderate percentage | Weak hydrogen bonds and van der Waals interactions |

| C···C | Variable, depends on packing | π-π stacking interactions |

Note: This table provides a generalized summary and does not represent specific experimental data for this compound.

Energy Framework Analysis and NCI-RDG Analysis

To further quantify and visualize the intermolecular interactions predicted by Hirshfeld surface analysis, energy framework analysis and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis are employed. researchgate.net

Energy framework analysis calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a framework that illustrates the strength and directionality of the packing. The framework is typically represented by cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction. This provides a clear visual representation of the dominant forces responsible for the stability of the crystal structure. The total interaction energy is often decomposed into electrostatic, polarization, dispersion, and repulsion components to provide a deeper understanding of the nature of the intermolecular forces.